molecular formula C21H18ClFN4O3 B11620913 8-(4-chloro-2-methylphenoxy)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(4-chloro-2-methylphenoxy)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11620913
M. Wt: 428.8 g/mol
InChI Key: JBFMILHDRRGVJB-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is 8-(4-chloro-2-methylphenoxy)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione .
  • It belongs to the class of pyrazolopyrimidine derivatives .
  • The structure consists of a purine core with additional substituents.
  • Its chemical formula is C₁₉H₁₆ClFN₆O₃ .
  • The compound’s molecular weight is approximately 426.82 g/mol .
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is through the reaction of a pyrazole derivative with a chlorinated phenoxy compound.

      Reaction Conditions: Specific conditions may vary, but typical methods involve heating and refluxing the reactants in appropriate solvents.

      Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories often synthesize it for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and the substituents present. Detailed studies are needed to identify all possible products.

  • Scientific Research Applications

      Biology: It might serve as a scaffold for designing bioactive molecules due to its unique structure.

      Medicine: Investigations into its pharmacological properties could reveal potential drug candidates.

      Industry: Limited information exists on industrial applications, but it could find use in specialty chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • Molecular Targets: These could include enzymes, receptors, or cellular pathways.

      Pathways Involved: Further research is necessary to elucidate the precise mechanisms.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of substituents makes it distinct.

      Similar Compounds: While I don’t have a comprehensive list, related compounds might include other pyrazolopyrimidines or purine derivatives.

    Properties

    Molecular Formula

    C21H18ClFN4O3

    Molecular Weight

    428.8 g/mol

    IUPAC Name

    8-(4-chloro-2-methylphenoxy)-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

    InChI

    InChI=1S/C21H18ClFN4O3/c1-12-10-14(22)6-9-16(12)30-20-24-18-17(19(28)26(3)21(29)25(18)2)27(20)11-13-4-7-15(23)8-5-13/h4-10H,11H2,1-3H3

    InChI Key

    JBFMILHDRRGVJB-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=CC(=C1)Cl)OC2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C

    Origin of Product

    United States

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